2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene
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Overview
Description
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is a fluorinated aromatic compound with a bromomethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene typically involves the bromination of a heptafluoronaphthalene precursor. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthalene carboxylic acids or aldehydes.
Reduction: Heptafluoronaphthalene.
Scientific Research Applications
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Pharmaceuticals: Potential intermediate in the synthesis of fluorinated drugs with enhanced metabolic stability and bioavailability.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The fluorine atoms on the naphthalene ring enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)naphthalene
- 2-(Bromomethyl)acrylate
- (Bromomethyl)benzene
Uniqueness
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and chemical stability. This makes it particularly useful in applications requiring high-performance materials and pharmaceuticals .
Properties
CAS No. |
2058-95-9 |
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Molecular Formula |
C11H2BrF7 |
Molecular Weight |
347.03 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C11H2BrF7/c12-1-2-5(13)3-4(7(15)6(2)14)9(17)11(19)10(18)8(3)16/h1H2 |
InChI Key |
JWEQPQOAANPEEE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)Br |
Origin of Product |
United States |
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